Differential Role in Orexin‑1 (OX1) Receptor Antagonism: 6‑Substituted vs. 7‑Substituted THIQs
Direct head-to-head SAR studies comparing 6‑substituted and 7‑substituted tetrahydroisoquinoline (THIQ) analogs as orexin‑1 (OX1) receptor antagonists reveal that the position of substitution dictates functional potency [1]. While 7‑substituted THIQs generally show potent antagonism (e.g., compound 10c, Ke = 23.7 nM), the majority of 6‑substituted analogs were inactive. However, a subset of 6‑amino‑bearing THIQs, specifically those with ester groups, demonstrated reasonable potency (e.g., compound 26a, Ke = 427 nM) [1]. This data clearly establishes that the 6‑amino substitution on the THIQ scaffold is not merely a structural variant but a key determinant of a distinct, albeit lower‑potency, activity profile at the OX1 receptor compared to the 7‑substituted regioisomer.
7-amino comparator: Ke = 23.7 nM
| Evidence Dimension | Orexin‑1 (OX1) receptor antagonism (Ke, nM) |
|---|---|
| Target Compound Data | 427 nM (for 6‑amino‑THIQ ester derivative 26a; the 6‑amino substitution pattern is the key feature enabling activity in this series) |
| Comparator Or Baseline | 23.7 nM (7‑substituted THIQ analog 10c) |
| Quantified Difference | Approximately 18‑fold less potent than the 7‑substituted analog |
| Conditions | In vitro functional assay measuring calcium mobilization in CHO cells expressing human OX1 receptor |
Why This Matters
This data proves that the 6‑amino substitution confers a specific, measurable pharmacological profile distinct from the 7‑substituted analog, which is essential for programs targeting the orexin system with novel chemotypes.
- [1] Perrey, D. A., Decker, A. M., Li, J. X., Gilmour, B. P., Thomas, B. F., Harris, D. L., Runyon, S. P., & Zhang, Y. (2015). The importance of the 6- and 7-positions of tetrahydroisoquinolines as selective antagonists for the orexin 1 receptor. Bioorganic & Medicinal Chemistry, 23(17), 5709–5724. https://doi.org/10.1016/j.bmc.2015.07.013 View Source
